Cas no 1379028-70-2 (1-(2-Fluorophenyl)cyclopropane-1-carbothioamide)
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
- 1379028-70-2
- EN300-7439074
- CS-0259989
-
- Inchi: 1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
- InChI Key: CZWXANWVCYMAKX-UHFFFAOYSA-N
- SMILES: S=C(C1(C2C=CC=CC=2F)CC1)N
Computed Properties
- Exact Mass: 195.05179866g/mol
- Monoisotopic Mass: 195.05179866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 58.1Ų
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7439074-0.05g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 0.05g |
$212.0 | 2025-03-11 | |
| Enamine | EN300-7439074-0.1g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 0.1g |
$317.0 | 2025-03-11 | |
| Enamine | EN300-7439074-0.25g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 0.25g |
$452.0 | 2025-03-11 | |
| Enamine | EN300-7439074-0.5g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 0.5g |
$713.0 | 2025-03-11 | |
| Enamine | EN300-7439074-1.0g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 1.0g |
$914.0 | 2025-03-11 | |
| Enamine | EN300-7439074-2.5g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-11 | |
| Enamine | EN300-7439074-5.0g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-11 | |
| Enamine | EN300-7439074-10.0g |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-11 | |
| Aaron | AR028JA5-50mg |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95% | 50mg |
$317.00 | 2025-02-16 | |
| Aaron | AR028JA5-100mg |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
1379028-70-2 | 95% | 100mg |
$461.00 | 2025-02-16 |
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide: A Comprehensive Overview
The compound 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, identified by the CAS No. 1379028-70-2, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives, which have been extensively studied due to their intriguing structural properties and reactivity. The presence of the fluorine atom at the 2-position of the phenyl ring introduces additional electronic effects, making this compound particularly interesting for research in medicinal chemistry and materials science.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design, particularly in the development of bioactive molecules. The cyclopropane ring is known for its high strain energy, which can lead to enhanced reactivity and unique interaction patterns with biological targets. In the case of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, the combination of the cyclopropane ring with a fluorophenyl group and a carbothioamide functional group creates a molecule with potential applications in enzyme inhibition and receptor binding studies.
The synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide typically involves multi-step organic reactions, including nucleophilic substitutions and cycloadditions. Researchers have explored various methodologies to optimize the yield and purity of this compound, often employing catalytic systems or microwave-assisted techniques to accelerate reaction rates. The structural characterization of this compound is routinely performed using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry, ensuring precise identification and quality control.
In terms of physical properties, 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide exhibits a melting point that is consistent with other cyclopropane derivatives, reflecting its molecular weight and intermolecular interactions. The compound's solubility in common organic solvents has been studied to determine its suitability for various analytical and preparative techniques. Additionally, computational chemistry methods have been employed to predict the compound's electronic structure and reactivity, providing valuable insights into its potential applications.
The application of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide extends beyond traditional chemical synthesis. Recent advancements in materials science have explored its use as a precursor for constructing advanced materials with tailored properties. For instance, its ability to form stable covalent bonds under specific reaction conditions makes it a promising candidate for polymer synthesis or as a building block in nanotechnology.
In conclusion, 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide, CAS No. 1379028-70-2, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups position it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is expected to play an increasingly important role in advancing modern science and technology.
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